molecular formula C18H24N2O5S B11079690 N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B11079690
M. Wt: 380.5 g/mol
InChI Key: WKXQUDCDQVLOCY-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of an adamantane moiety, a nitro group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1-adamantanol: This involves the reaction of adamantane with a suitable oxidizing agent.

    Formation of 1-adamantyloxyethyl bromide: This intermediate is prepared by reacting 1-adamantanol with ethylene bromide in the presence of a base.

    Nucleophilic substitution: The 1-adamantyloxyethyl bromide is then reacted with 3-nitrobenzenesulfonamide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure that can influence the compound’s binding affinity to target molecules. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the adamantane moiety with the nitro and sulfonamide groups creates a compound with unique structural and functional properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H24N2O5S/c21-20(22)16-2-1-3-17(9-16)26(23,24)19-4-5-25-18-10-13-6-14(11-18)8-15(7-13)12-18/h1-3,9,13-15,19H,4-8,10-12H2

InChI Key

WKXQUDCDQVLOCY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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